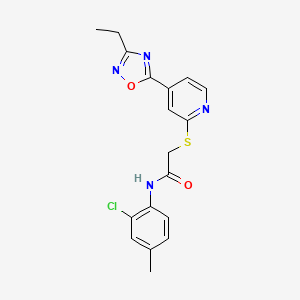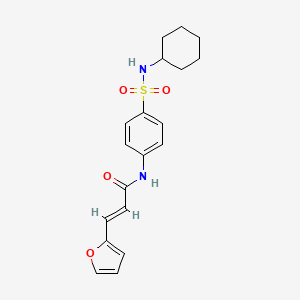
(E)-N-(4-(N-环己基磺酰)苯基)-3-(呋喃-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B cell receptor signaling. BTK is a critical mediator of B cell activation and proliferation, making it an attractive target for the treatment of various B cell malignancies and autoimmune disorders.
科学研究应用
化学和生物化学
(E)-N-(4-(N-环己基磺酰胺基)苯基)-3-(呋喃-2-基)丙烯酰胺作为一种特定的化学实体,在所提供的论文中没有直接相关的研究。然而,更广泛的丙烯酰胺化合物类别在各种科学研究应用中发挥着重要作用。丙烯酰胺在全世界被用来合成聚丙烯酰胺,聚丙烯酰胺有许多应用,包括土壤改良、废水处理以及作为蛋白质分离的电泳的固体载体。对丙烯酰胺在细胞、组织、动物和人体中的作用的广泛研究强调了其在环境、食品安全和毒理学研究中的重要性。了解丙烯酰胺在人体健康中的形成、分布和作用至关重要,尤其考虑到它在食品中的存在和潜在的暴露风险 (Friedman, 2003)。
工业应用和健康风险评估
丙烯酰胺作为合成单体在聚合物(如聚丙烯酰胺)的生产中的作用,聚丙烯酰胺广泛用于水处理、纸浆和造纸加工,突出了其工业意义。丙烯酰胺的健康影响被归类为可能的致癌物,需要持续研究其发生、化学和毒理学以管理对人类健康的潜在风险。关注其在食品加工过程中形成的研究和缓解策略对于确保食品安全至关重要 (Taeymans et al., 2004)。
神经毒性和工人安全
对丙烯酰胺对人和实验动物的神经毒性作用的研究对于理解职业健康风险至关重要。在工业环境中接触丙烯酰胺与神经病变和其他神经系统疾病有关,突出了安全措施和接触限值对于保护工人健康的重要性 (Pennisi et al., 2013)。
膳食丙烯酰胺减少和毒性缓解
努力减少食品中丙烯酰胺的含量对于最大程度地减少与膳食接触相关的健康风险至关重要。策略包括选择低天冬酰胺和葡萄糖的植物品种,优化加工条件,并利用抑制丙烯酰胺形成的食品添加剂。这些方法旨在减少膳食丙烯酰胺的摄入,同时保持食品的质量和安全性 (Friedman & Levin, 2008)。
配位化学和生物系统
丙烯酰胺与过渡金属的配位化学提供了对它在生物系统中的潜在反应性的见解。了解这些相互作用可以阐明丙烯酰胺代谢的机制及其对健康的影響,有助于制定减轻其对人体影响的策略 (Girma et al., 2005)。
属性
IUPAC Name |
(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIHMFUAKRXFA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)

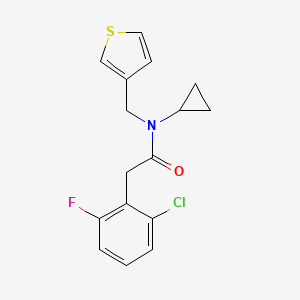

![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)
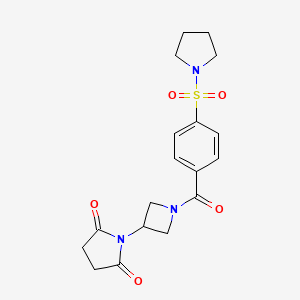
![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)
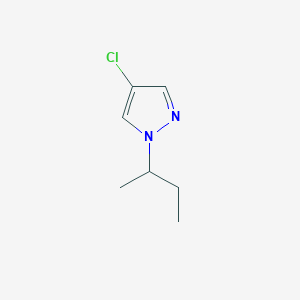
![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)
